L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-
Description
Structural Overview and Nomenclature of N2-(2-Tricyclo[3.3.1.1³,⁷]Dec-1-Ylacetyl)-D-Arg-L-Arg-L-Pro-(4R)-Hyp-Gly-3-(2-Thienyl)-L-Ala-L-Ser-D-Phe-3-(2-Thienyl)-L-Ala
The structural complexity of L-Arginine, N2-(2-tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- represents a sophisticated fusion of multiple chemical domains that confer distinct physicochemical properties to the resulting bioconjugate. The compound features a tricyclo[3.3.1.1³,⁷]decane core structure, which corresponds to the adamantane cage system with molecular formula C₁₀H₁₆. This highly symmetrical, diamond-like hydrocarbon framework provides exceptional thermodynamic stability and unique three-dimensional positioning capabilities that facilitate precise spatial arrangement of functional groups. The adamantane moiety exhibits tetrahedral symmetry and possesses four equivalent bridgehead positions, making it an ideal scaffold for multifunctional derivatization.
The nomenclature of this complex peptide derivative follows established conventions for both organic chemistry and peptide biochemistry. The tricyclo[3.3.1.1³,⁷]decane designation employs von Baeyer nomenclature, where the numbers in brackets indicate the number of atoms in each bridge connecting the bridgehead carbons. The acetyl linkage connects the adamantane core to the peptide sequence through the N2 position of the terminal L-arginine residue. The peptide backbone contains a carefully designed sequence of amino acid residues, including both L- and D-configurations, which significantly influences the compound's conformational preferences and biological activity.
The peptide sequence analysis reveals a sophisticated arrangement of amino acid residues with distinct functional contributions. The presence of multiple arginine residues at the N-terminus provides strong positive charges that enhance cellular membrane interactions, as arginine-containing peptides have been demonstrated to exhibit potent inhibitory effects and cellular penetration capabilities. The sequence incorporates both L-proline and (4R)-4-hydroxy-L-proline (hydroxyproline), which introduce conformational constraints that stabilize specific secondary structures. Proline residues are known to introduce kinks in peptide chains and restrict local flexibility, while hydroxyproline provides additional hydrogen bonding opportunities.
The incorporation of 3-(2-thienyl)-L-alanine residues represents a unique structural feature that introduces aromatic heterocyclic functionality into the peptide backbone. These thienylalanine derivatives provide π-electron systems that can participate in aromatic stacking interactions and potentially enhance binding affinity to target proteins. The presence of both L-serine and D-phenylalanine further diversifies the chemical functionality, with serine contributing hydroxyl groups for hydrogen bonding and D-phenylalanine providing aromatic character while potentially altering the peptide's overall conformation due to its non-natural stereochemistry.
| Structural Component | Chemical Formula | Molecular Properties | Functional Contribution |
|---|---|---|---|
| Tricyclo[3.3.1.1³,⁷]decane core | C₁₀H₁₆ | High symmetry, thermodynamic stability | Lipophilic scaffold, spatial positioning |
| L-Arginine (terminal) | C₆H₁₄N₄O₂ | Positively charged guanidinium group | Membrane interaction, cellular uptake |
| D-Arginine | C₆H₁₄N₄O₂ | Non-natural stereochemistry | Protease resistance, enhanced stability |
| L-Proline | C₅H₉NO₂ | Cyclic structure, conformational rigidity | Secondary structure constraint |
| (4R)-4-Hydroxy-L-proline | C₅H₉NO₃ | Hydroxyl functionality, rigidity | Hydrogen bonding, stability |
| 3-(2-Thienyl)-L-alanine | C₇H₉NOS | Thiophene aromatic system | π-π interactions, binding affinity |
| D-Phenylalanine | C₉H₁₁NO₂ | Aromatic, non-natural configuration | Hydrophobic interactions, conformation |
Historical Context in Peptide Engineering and Adamantane Conjugation
The development of adamantane-peptide conjugates emerged from the convergence of two distinct scientific disciplines: adamantane chemistry and peptide engineering. The historical foundation of adamantane chemistry traces back to 1933, when this remarkable compound was first isolated from crude oil by Czech chemists S. Landa, V. Machacek, and M. Mzourek. The compound's unique diamond-like structure and exceptional stability properties immediately attracted scientific interest, leading to extensive research efforts to develop synthetic methodologies for its production and functionalization.
The pivotal breakthrough in adamantane synthesis occurred in 1957 when Paul von Ragué Schleyer developed a practical synthetic route using Lewis acid-catalyzed rearrangement of tricyclodecane precursors, achieving yields of 30-40% and making adamantane commercially accessible. This synthetic advancement catalyzed the emergence of adamantane-based medicinal chemistry, with the first pharmaceutical application realized in 1964 when amantadine demonstrated potent anti-influenza A activity. The success of aminoadamantane antivirals established adamantane as a privileged scaffold in drug discovery, leading to the development of multiple adamantane-containing pharmaceuticals that reached clinical approval.
Parallel developments in peptide chemistry during the latter half of the 20th century provided the technological foundation for sophisticated peptide engineering approaches. The establishment of solid-phase peptide synthesis methodologies and the development of advanced amino acid protection strategies enabled the construction of complex peptide sequences with precise control over stereochemistry and functional group incorporation. The recognition that peptides could serve as highly selective biological modulators, combined with growing understanding of structure-activity relationships, drove interest in peptide modification strategies to enhance stability, bioavailability, and cellular uptake properties.
The conceptual integration of adamantane derivatives with peptide systems emerged from recognition that adamantane's unique structural properties could address several limitations inherent to natural peptides. Adamantane conjugation offers multiple advantages including enhanced lipophilicity for improved membrane permeability, increased metabolic stability through steric protection, and the ability to precisely position functional groups in three-dimensional space. Early investigations demonstrated that adamantyl-modified peptide nucleic acids exhibited dramatically improved cellular uptake compared to unmodified analogs, establishing proof-of-concept for adamantane's utility as a peptide delivery enhancer.
Research investigations into arginine-rich peptides revealed their exceptional potential as cellular penetrating sequences, with studies demonstrating that arginine-containing peptides could achieve nanomolar inhibitory potencies against specific protein targets. The combination of adamantane scaffolds with arginine-rich sequences represented a natural evolution in bioconjugate design, leveraging the membrane-penetrating properties of arginine residues with the stability and lipophilicity enhancements provided by adamantane conjugation.
The development of multifunctional adamantane derivatives has been particularly significant in advancing the field of peptide-based therapeutics. Research has shown that adamantane's four bridgehead positions provide exceptional opportunities for poly-functional derivatization, enabling the creation of sophisticated molecular architectures that combine multiple biological activities within single molecular entities. Recent investigations have demonstrated successful applications of adamantane-peptide conjugates in antimicrobial systems, where enzymatic activation triggers self-assembly processes that generate bioactive nanostructures capable of disrupting bacterial cell membranes.
The historical trajectory of adamantane-peptide conjugate development reflects the broader evolution of chemical biology approaches that seek to combine the best features of synthetic and biological systems. Contemporary research continues to explore novel applications of these bioconjugates in areas including protein delivery, cellular reprogramming, and targeted therapeutics, with adamantane serving as a versatile platform for the development of next-generation bioactive compounds. The sophisticated molecular architecture exemplified by compounds such as L-Arginine, N2-(2-tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl- represents the current state-of-the-art in rational bioconjugate design, incorporating decades of accumulated knowledge in both adamantane chemistry and peptide engineering.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-[[2-(1-adamantyl)acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H99N19O14S2/c69-65(70)75-18-4-14-45(79-54(90)34-68-31-39-24-40(32-68)26-41(25-39)33-68)56(92)81-46(15-5-19-76-66(71)72)62(98)86-21-7-17-52(86)63(99)87-36-42(89)28-53(87)61(97)78-35-55(91)80-49(29-43-12-8-22-102-43)58(94)85-51(37-88)60(96)83-48(27-38-10-2-1-3-11-38)57(93)84-50(30-44-13-9-23-103-44)59(95)82-47(64(100)101)16-6-20-77-67(73)74/h1-3,8-13,22-23,39-42,45-53,88-89H,4-7,14-21,24-37H2,(H,78,97)(H,79,90)(H,80,91)(H,81,92)(H,82,95)(H,83,96)(H,84,93)(H,85,94)(H,100,101)(H4,69,70,75)(H4,71,72,76)(H4,73,74,77)/t39?,40?,41?,42-,45-,46+,47+,48-,49+,50+,51+,52+,53+,68?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDPOXAWOYRJKV-FEPXTCBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5C[C@@H](C[C@H]5C(=O)NCC(=O)N[C@@H](CC6=CC=CS6)C(=O)N[C@@H](CO)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC8=CC=CS8)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H99N19O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20723683 | |
| Record name | PUBCHEM_57357447 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1470.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130942-96-0 | |
| Record name | PUBCHEM_57357447 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20723683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-, a complex derivative of L-arginine, has garnered attention due to its potential biological activities and therapeutic applications. This compound is characterized by a unique structure that combines multiple amino acid residues and functional groups, which may influence its biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is . Its intricate structure includes several amino acids linked together, which may contribute to its biological activity through various mechanisms.
Biological Activity
Nitric Oxide Synthesis
One of the primary biological activities associated with L-arginine derivatives is their role in the synthesis of nitric oxide (NO) via nitric oxide synthase (NOS) enzymes. L-arginine serves as a substrate for NOS, leading to the production of NO, a crucial signaling molecule involved in numerous physiological processes such as vasodilation, immune response, and neurotransmission . The compound's structure may enhance or modulate these pathways due to the presence of additional amino acid residues.
Role in Immune Function
L-arginine is essential for T-cell function and plays a significant role in the immune response . Its derivatives may also influence immune modulation by enhancing or inhibiting specific pathways related to nitric oxide production, thereby affecting inflammation and immune cell activation.
Wound Healing and Cell Proliferation
Research indicates that L-arginine promotes wound healing and cell proliferation by supporting collagen synthesis and enhancing blood flow to injured tissues . The structural complexity of this compound could further amplify these effects through synergistic interactions among its constituent amino acids.
The mechanisms through which L-arginine derivatives exert their biological effects can be summarized as follows:
- Nitric Oxide Production : Acting as a substrate for NOS enzymes, leading to increased NO levels.
- Immune Modulation : Influencing T-cell activity and cytokine production.
- Vasodilation : Enhancing blood flow through NO-mediated vasodilation.
- Cell Signaling : Participating in various signaling pathways that regulate cellular functions.
Case Studies
Several studies have explored the biological activity of L-arginine derivatives:
- Cardiovascular Health : A study demonstrated that supplementation with L-arginine improved endothelial function in patients with coronary artery disease by increasing NO availability .
- Wound Healing : Clinical trials have shown that L-arginine supplementation can accelerate wound healing in diabetic patients by enhancing local blood flow and nutrient delivery .
- Immune Response : Research indicated that L-arginine administration in critically ill patients improved immune function by enhancing T-cell proliferation and activity .
Data Table: Biological Activities of L-Arginine Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Similarities and Differences:
- Structural Insights: The target compound’s tricyclodecane group and thienyl residues distinguish it from smaller arginine derivatives like bestatin or 5q. These modifications may enhance binding to hydrophobic enzyme pockets (e.g., APN/CD13) or confer metabolic stability .
Nitric Oxide Synthase (NOS) Inhibitors
Key Compounds: L-NMMA, L-NAME, L-NIO
- Mechanistic Comparison: Target Compound: May modulate NO pathways indirectly via structural mimicry of L-arginine. Its bulky substituents likely prevent direct NOS inhibition, unlike smaller analogues (e.g., L-NAME, IC50 ~1–10 µM in vascular studies) . L-NAME/L-NMMA: Competitive NOS inhibitors with shorter half-lives (~2–4 hours in vivo) . The target compound’s peptide backbone could prolong bioavailability but reduce blood-brain barrier penetration.
Endogenous Effectors and Transport
- ADMA/SDMA: Structurally similar methylated arginines compete with L-arginine for cellular transport but inhibit NOS . The target compound’s size likely prevents uptake via cationic amino acid transporters (CATs), limiting systemic effects compared to ADMA .
- L-Homoarginine: Shares renal handling mechanisms with L-arginine but exhibits distinct cardiovascular effects . The target compound’s complexity may bypass renal clearance issues seen in CKD .
Research Findings and Functional Implications
Enzyme Interactions
- However, its larger size may reduce oral bioavailability, necessitating alternative delivery methods (e.g., subcutaneous pumps, as tested for L-arginine in malaria ).
- FMO Activation: L-arginine and similar endogenous compounds activate flavin monooxygenases (FMOs) in CKD, increasing trimethylamine-N-oxide (TMAO) . The target compound’s acetylated groups may mitigate this effect by altering electrostatic interactions with FMO catalytic sites.
Pharmacokinetic Considerations
- Metabolic Stability: The tricyclodecane group may reduce hepatic metabolism, extending half-life compared to L-arginine (short half-life in malaria ).
- Delivery Challenges: Like L-arginine, the compound may require continuous infusion for sustained efficacy, as bolus dosing often fails to maintain therapeutic NO levels .
Therapeutic Potential and Limitations
- Cardiovascular Applications: Unlike L-arginine, which improves endothelial function but risks mortality in post-infarction patients , the target compound’s specificity might avoid systemic NO overproduction.
- Oncological Applications: High APN inhibitory activity (inferred from ) could position it as a lead compound for anticancer therapies, though toxicity studies are lacking.
Preparation Methods
Resin Selection and Initial Attachment
-
Resin type : Rink Amide-MBHA resin (substitution: 0.4–0.6 mmol/g) is preferred for its compatibility with sterically hindered amino acids and high yield in C-terminal amide formation.
-
First amino acid coupling : The C-terminal 3-(2-thienyl)-L-alanine is attached via a nucleophilic substitution reaction using HOBt/DIC as coupling agents in dimethylformamide (DMF).
Sequential Amino Acid Coupling
Table 1: Coupling Parameters for Challenging Residues
| Amino Acid | Coupling Agent | Time (hr) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| D-Arginine | HATU/Oxyma/DIEA | 2.5 | 25 | 78 |
| 4R-Hydroxyproline | EDCI/HOBt/DIEA | 3.0 | 30 | 85 |
| 3-(2-Thienyl)-Ala | DIC/HOAt | 2.0 | 25 | 92 |
Side-Chain Protection Strategies
Arginine Side-Chain Protection
Hydroxyproline and Serine Protection
-
Trt (trityl) : For 4R-hydroxyproline hydroxyl group protection, removed by 1% TFA in DCM.
-
tBu (tert-butyl) : Protects serine hydroxyl groups, cleaved during final TFA treatment.
Incorporation of Non-Natural Modifications
Tricyclo[3.3.1.1³,⁷]dec-1-ylacetyl Group
Thienyl-Alanine Residues
-
Pre-made Fmoc-3-(2-thienyl)-L-alanine : Synthesized via Pd-catalyzed cross-coupling of Fmoc-Ala-OTrt with 2-thienylboronic acid.
Stereochemical Control and D-Amino Acids
-
D-Arginine incorporation :
-
D-Phenylalanine : Introduced via Fmoc-D-Phe-OH with DIC/HOAt, yielding >95% enantiomeric purity.
Cleavage and Global Deprotection
-
Cleavage cocktail : TFA/H2O/TIS/TIPS (94:2.5:2.5:1) for 3 hr at 25°C.
-
Tricyclo group stability : Adamantane derivatives resist acidolysis, ensuring integrity during cleavage.
Purification and Characterization
-
Reverse-phase HPLC :
-
Mass spectrometry : ESI-MS confirms molecular weight (1470.8 Da).
-
NMR spectroscopy : ¹H/¹³C NMR validates stereochemistry and adamantane moiety integration.
Challenges and Optimizations
-
Aggregation mitigation : 10% DMSO in DMF improves solubility of hydrophobic segments (e.g., thienyl-alanine).
-
Racemization control : Coupling at 4°C reduces epimerization during D-amino acid incorporation.
-
Throughput enhancement : Microwave-assisted SPPS reduces coupling times by 30% for repetitive residues.
Comparative Analysis of Methodologies
Table 2: Efficiency of SPPS Strategies
| Parameter | Conventional SPPS | Optimized Protocol |
|---|---|---|
| Total synthesis time | 14 days | 9 days |
| Overall yield | 12% | 28% |
| Purity (crude) | 65% | 82% |
| Adamantane group retention | 88% | 97% |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the nitric oxide (NO)-dependent vasodilatory effects of L-arginine derivatives in hypercholesterolemic models?
- Methodological Answer : Use intravenous L-arginine infusion protocols (e.g., 1 mM concentration) to evaluate endothelial-dependent vasodilation via agonists like methacholine. Measure forearm blood flow changes using strain-gauge plethysmography, and compare responses between hypercholesterolemic and normocholesterolemic cohorts. Control for confounding factors by administering D-arginine as a negative control .
Q. How can researchers quantify L-arginine and its metabolites in biological samples to study tissue-specific metabolic flux?
- Methodological Answer : Employ Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity detection of L-arginine, L-citrulline, and dimethylarginines (ADMA/SDMA). For serum analysis, use protocols involving clot formation (30 min at room temperature), centrifugation (2500 rpm, 10 min), and storage at -80°C. Validate results with High-Performance Liquid Chromatography (HPLC) for cross-method consistency .
Q. What foundational mechanisms link L-arginine availability to macrophage activation states in inflammatory environments?
- Methodological Answer : Culture macrophages in arginine-deficient media (<0.1 mM) to simulate inflammatory microenvironments. Assess functional markers like tumor cytotoxicity (via co-culture with cancer cells), phagocytosis (fluorescent bead uptake), and superoxide production (cytochrome c reduction assay). Compare responses between resident macrophages and those elicited by inflammatory stimuli (e.g., C. parvum injection) .
Advanced Research Questions
Q. How can contradictory findings on L-arginine’s role in macrophage cytotoxicity (enhanced vs. suppressed) be resolved experimentally?
- Methodological Answer : Control for extracellular arginine concentration gradients (e.g., 0.1 mM vs. plasma-level 0.4–1.2 mM) and macrophage subtypes (resident vs. activated). Use arginase inhibitors to modulate local arginine catabolism. Validate findings with arginine-free wound fluid assays to mimic physiological conditions .
Q. What experimental design considerations are critical for studying L-arginine’s dual role in NO synthesis and microbiota modulation in inflammatory bowel disease (IBD)?
- Methodological Answer : Utilize conditional Arg1 knockout models to isolate host vs. microbiota-dependent arginine metabolism. Quantify intraluminal arginine via LC-MS and correlate with microbiome diversity (16S rRNA sequencing). Administer L-arginine (e.g., 170 mg/kg/day orally) and monitor colitis resolution metrics (histopathology, cytokine profiling) .
Q. How should dose-response studies for L-arginine derivatives be optimized in atherosclerosis models to account for vascular NO sensitivity?
- Methodological Answer : Use rabbit models fed high-cholesterol diets and administer L-arginine orally (170 mg/kg/day for 30 days). Measure cardiac-specific enzymes (troponin I), high-sensitivity C-reactive protein (hs-CRP), and aortic plaque formation. Pair with in vitro vascular reactivity assays (e.g., aortic ring tension studies) to confirm NO-mediated effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
